molecular formula C9H11FO3 B14018845 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B14018845
M. Wt: 186.18 g/mol
InChI Key: BPFFUFPNZMWZFY-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11FO3 It is a derivative of benzene, characterized by the presence of a fluoro group, a methoxy group, and a methoxymethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of the fluoro group to the benzene ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the fluoro group or convert the methoxy groups to hydroxyl groups.

Common reagents used in these reactions include sodium hydride, methanol, and fluorinating agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene can be compared with similar compounds such as:

    1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene: Differing by the presence of a trifluoromethyl group instead of a methoxy group.

    1-Fluoro-2-(methoxymethoxy)-4-methylbenzene: Differing by the presence of a methyl group instead of a methoxy group.

These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

1-fluoro-4-methoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C9H11FO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3

InChI Key

BPFFUFPNZMWZFY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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